(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and oxazolo[5,4-b]pyridine moieties, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multiple steps, including the formation of the isoquinoline and oxazolo[5,4-b]pyridine rings, followed by their coupling. Common synthetic routes may include:
Formation of Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Formation of Oxazolo[5,4-b]pyridine Moiety: This can be synthesized via cyclization reactions involving pyridine derivatives and appropriate reagents.
Coupling Reaction: The final step involves coupling the two moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: Potential pathways include PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone: shares structural similarities with other isoquinoline and oxazolo[5,4-b]pyridine derivatives.
2,6-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione: is another compound with a complex polycyclic structure.
Uniqueness
- The unique combination of isoquinoline and oxazolo[5,4-b]pyridine moieties in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H25N3O4/c1-12(2)17-10-16(20-13(3)24-29-21(20)23-17)22(26)25-7-6-14-8-18(27-4)19(28-5)9-15(14)11-25/h8-10,12H,6-7,11H2,1-5H3 |
InChI Key |
TYIMQHXPRJXVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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